molecular formula C19H25N3O6 B15207055 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B15207055
M. Wt: 391.4 g/mol
InChI Key: ROVIIBAYBJXTQK-UHFFFAOYSA-N
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Description

1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and reactivity.

Preparation Methods

The synthesis of 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring is typically synthesized through a condensation reaction involving an aldehyde and an amine.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Attachment of the Dimethoxyethoxyethyl Group: This step involves the reaction of the intermediate with 2-(2,2-dimethoxyethoxy)ethylamine under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyl group.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis:

    Biological Studies: Researchers investigate its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide can be compared with similar compounds such as:

    1-Amino-3-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamide: Lacks the dimethoxyethoxyethyl group, which may affect its solubility and biological activity.

    1-Amino-3-(benzyloxy)-N-(2-(2-methoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide: Contains a shorter ethoxy chain, potentially altering its pharmacokinetic properties.

    1-Amino-3-(benzyloxy)-N-(2-(2,2-dimethoxyethoxy)ethyl)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: The carboxylic acid derivative may have different reactivity and biological interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H25N3O6

Molecular Weight

391.4 g/mol

IUPAC Name

1-amino-N-[2-(2,2-dimethoxyethoxy)ethyl]-4-oxo-3-phenylmethoxypyridine-2-carboxamide

InChI

InChI=1S/C19H25N3O6/c1-25-16(26-2)13-27-11-9-21-19(24)17-18(15(23)8-10-22(17)20)28-12-14-6-4-3-5-7-14/h3-8,10,16H,9,11-13,20H2,1-2H3,(H,21,24)

InChI Key

ROVIIBAYBJXTQK-UHFFFAOYSA-N

Canonical SMILES

COC(COCCNC(=O)C1=C(C(=O)C=CN1N)OCC2=CC=CC=C2)OC

Origin of Product

United States

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